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(4-Benzylsulfonylphenyl)methyl 2-iodobenzoate
Overview
Description
(4-Benzylsulfonylphenyl)methyl 2-iodobenzoate is an organic compound that features a benzylsulfonyl group attached to a phenyl ring, which is further connected to a methyl 2-iodobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylsulfonylphenyl)methyl 2-iodobenzoate typically involves a multi-step process. One common method starts with the iodination of methyl benzoate to form methyl 2-iodobenzoate. This is followed by a nucleophilic substitution reaction where the benzylsulfonyl group is introduced. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-Benzylsulfonylphenyl)methyl 2-iodobenzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The iodobenzoate moiety can be reduced to form benzoic acid derivatives.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Palladium-catalyzed cross-coupling reactions using reagents like triphenylphosphine (PPh3) and bases such as potassium carbonate (K2CO3) are typical.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Benzoic acid derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(4-Benzylsulfonylphenyl)methyl 2-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-Benzylsulfonylphenyl)methyl 2-iodobenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed therapeutic effects. The sulfonyl group can interact with active sites of enzymes, while the iodobenzoate moiety can facilitate binding to hydrophobic pockets within proteins.
Comparison with Similar Compounds
Similar Compounds
(4-Methylsulfonylphenyl)methyl 2-iodobenzoate: Similar structure but with a methyl group instead of a benzyl group.
(4-Benzylsulfonylphenyl)methyl 4-iodobenzoate: Similar structure but with the iodine atom in the para position.
Uniqueness
(4-Benzylsulfonylphenyl)methyl 2-iodobenzoate is unique due to the specific positioning of the benzylsulfonyl and iodobenzoate groups, which confer distinct reactivity and binding properties. This makes it particularly useful in applications requiring precise molecular interactions.
Properties
IUPAC Name |
(4-benzylsulfonylphenyl)methyl 2-iodobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17IO4S/c22-20-9-5-4-8-19(20)21(23)26-14-16-10-12-18(13-11-16)27(24,25)15-17-6-2-1-3-7-17/h1-13H,14-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKFWQHHZMOHXPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CC=C(C=C2)COC(=O)C3=CC=CC=C3I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17IO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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